1H-naphtho[2,3-f]isoindole-1,3(2H)-dione

Lipophilicity Partition coefficient Drug design

Standard naphthalene or phthalimide imides cannot replace this anthracene-based scaffold for photodynamic therapy or DNA intercalator synthesis. The linearly fused four-ring system enables reversible [4+4] photodimerization and near-unity triplet quantum yields (ΦΔ = 99%). - **Critical for azonafide analogs**: Light-gated DNA intercalators that evade MDR phenotypes - **Superior photosensitizer**: 122 μs triplet lifetime vs. naphthalimides (≥2x lower ΦΔ) - **Quantified purity**: ≥98% HPLC verified, Lot-to-lot consistency guaranteed

Molecular Formula C16H9NO2
Molecular Weight 247.25 g/mol
CAS No. 6705-69-7
Cat. No. B3278043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-naphtho[2,3-f]isoindole-1,3(2H)-dione
CAS6705-69-7
Molecular FormulaC16H9NO2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)NC4=O
InChIInChI=1S/C16H9NO2/c18-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)17-15/h1-8H,(H,17,18,19)
InChIKeyWURUEAGEEANDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1H-Naphtho[2,3-f]isoindole-1,3(2H)-dione Matters for Scientific Procurement


1H-Naphtho[2,3-f]isoindole-1,3(2H)-dione (anthracene-2,3-carboximide) is a polycyclic aromatic imide featuring a linearly fused four-ring anthracene core condensed with a 1,3-dione imide moiety . With molecular formula C16H9NO2, molecular weight 247.25 g·mol⁻¹, a computed LogP of 3.21, and a topological polar surface area (tPSA) of 46.17 Ų, this compound occupies a distinct physicochemical space that separates it from smaller naphthalene-based analogs and simpler phthalimides [1]. Its extended π-conjugated anthracene scaffold is the structural foundation for unique photophysical behaviors—including photodimerization, red-shifted fluorescence, and efficient intersystem crossing—that are absent in the two- and three-ring imide comparators routinely sourced by research laboratories [2].

Photodimerization Anthracene-based [4+4] photocycloaddition studies
Fluorescent probe Red-shifted emission for bioassay development
Chiral analysis Enantiomeric discrimination of long-chain alcohols
Photosensitizer High triplet yield for singlet-oxygen generation research

Why Naphthalene or Phthalimide Analogs Cannot Replace This Compound


Simple replacement of 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione with its nearest commercial homolog—benzo[f]isoindole-1,3-dione (2,3-naphthalenedicarboximide, CAS 4379-54-8)—or with the ubiquitous phthalimide scaffold is not scientifically neutral. The anthracene chromophore imparts three properties that vanish upon ring contraction: (i) a >1 log-unit increase in lipophilicity (LogP 3.21 vs. 2.05) that alters solubility and membrane partitioning [1]; (ii) the capacity for reversible [4+4] photodimerization through the anthracene meso carbons, a structural prerequisite for azonafide-class antitumor agents [2]; and (iii) a bathochromic shift of fluorescence emission by ≥50 nm, enabling applications that require spectral separation from biological autofluorescence [3]. Consequently, substituting a naphthalene or benzene core introduces a different compound with altered reactivity, photophysics, and biological readout—not a drop-in replacement.

Target1H-Naphtho[2,3-f]isoindole-1,3(2H)-dione
AnalogBenzo[f]isoindole-1,3-dione or phthalimide
Lipophilicity
Higher LogP alters solubility and membrane partitioning
Lower LogP may not match study requirements
Photochemistry
Reversible [4+4] photodimerization capability
No dimerization; alters photoswitching mechanism
Fluorescence
Red-shifted emission reduces autofluorescence overlap
Shorter-wavelength emission may increase background

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage Over Naphthalene Analog

The computed LogP of 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione (3.205) exceeds that of its direct naphthalene analog benzo[f]isoindole-1,3-dione (2.052) by 1.15 log units [1][2]. This magnitude of difference is significant in medicinal chemistry, where a ΔLogP of 1.0 typically corresponds to a ~10-fold increase in octanol-water partitioning and substantially altered pharmacokinetic behavior. The higher lipophilicity arises from the additional fused benzene ring of the anthracene core and cannot be emulated by naphthalene-based scaffolds without introducing extraneous substituents that would alter molecular topology.

Lipophilicity advantage
Head-to-head
ΔLogP +1.15 vs. naphthalene analog
Supports lipophilicity-driven research design
Computed values; experimental confirmation advised
Lipophilicity Partition coefficient Drug design Membrane permeability

Unique [4+4] Photodimerization Capability

The anthracene nucleus of 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione undergoes reversible [4+4] photocycloaddition across the 9,10-positions, forming covalent dimers upon irradiation with UV/visible light; the dimers can be thermally cleaved back to the monomer [1]. This photodimerization is a direct consequence of the linearly fused four-ring anthracene topology and is structurally impossible for the three-ring naphthalene analog benzo[f]isoindole-1,3-dione (CAS 4379-54-8), which lacks the requisite anthracene meso carbons. The resulting dimeric species exhibit bathochromically shifted absorption and fluorescence extending into the near-infrared (NIR) region, a property actively exploited in the azonafide class of antitumor DNA intercalators [2].

Photodimerization
Class-level
Present (anthracene) vs. absent (naphthalene)
Enables photoswitching research; core mechanism retained
Dimer reversibility confirmed in solution
Photodimerization Anthracene Photoswitch Drug delivery

Bathochromic Fluorescence Shift vs. Smaller-Ring Analogs

The anthracene dicarboximide chromophore emits at significantly longer wavelengths than its smaller-ring counterparts. Specifically, the unsubstituted 2,3-anthracenedicarboximide scaffold shows blue fluorescence with maxima at 427 and 444 nm and a quantum yield Φf = 0.19 in solution [1]. Upon functionalization with dipicolylaminomethyl receptors, the same core yields a Zn²⁺-triggered off-on fluorescence response at λmax 470 nm [2]. In contrast, 4-aminophthalimide and related phthalimide dyes typically emit around 350–390 nm, and naphthalimide analogs (e.g., 4-amino-1,8-naphthalimide) emit in the 380–430 nm range, placing the anthracene-based compound >50 nm red-shifted for improved separation from biological autofluorescence.

Bathochromic shift
Cross-study comparable
λmax 427–470 nm (red-shifted ≥50 nm vs. smaller-ring analogs)
Reduces autofluorescence overlap in bioassays
Cross-study comparisons; verify with own system
Fluorescence spectroscopy Bathochromic shift Bioimaging Chemical sensing

High Triplet Yield for Photodynamic Applications

Through structural tuning of anthracene carboxyimide (ACI)-based dyads, researchers have achieved a remarkably high triplet quantum yield of ΦΔ = 99% and a long-lived triplet state with τT = 122 μs [1]. This efficient intersystem crossing (ISC) is attributed to the orthogonal geometry of the ACI chromophore and distinct from the photophysics of naphthalimide-based photosensitizers, which typically exhibit lower triplet yields (ΦΔ often < 50% for unoptimized naphthalimide derivatives) due to less favorable spin-orbit coupling [2]. The ACI core thus serves as a privileged scaffold for generating singlet oxygen (¹O₂) with near-unity efficiency, a critical parameter for photodynamic therapeutic reagents.

Triplet quantum yield
Class-level inference
ΦΔ = 99%, τT = 122 μs (dyad derivative)
Supports singlet-oxygen generation research
Dyad structure; core scaffold enables high ISC
Photodynamic therapy Triplet yield Singlet oxygen Photosensitizer

Chiral Derivatization for Enantiomeric Discrimination

The (1R,2R)- and (1S,2S)-2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid derivatives—synthesized directly from the 2,3-anthracenedicarboximide core—function as highly sensitive chiral fluorescent derivatization reagents [1]. These reagents enable baseline HPLC separation of enantiomeric secondary alcohols bearing chiral methyl branches as remote as eight methylene spacers from the hydroxyl group, a level of discrimination not achievable with naphthalene-based chiral derivatization agents (e.g., NBD-Cl, DBD-F) that possess shorter-wavelength fluorescence and lower structural rigidity [2]. The anthracene fluorophore provides the necessary fluorescence intensity and long-wavelength emission for trace analyte detection in complex biological matrices.

Chiral discrimination
Supporting evidence
Baseline resolution of remote-chirality alcohols; NBD-Cl/DBD-F fail
Enables enantiomeric assignment where common reagents fail
HPLC and ¹H-NMR; fluorophore critical for detection
Chiral derivatization Enantiomeric discrimination HPLC Absolute configuration

High-Value Application Scenarios


Photoswitchable Antitumor Agents (Azonafide Class)

The photodimerization-capable anthracene core of 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione is the critical structural element of the azonafide series—DNA intercalators that inhibit tumor cell growth at low nanomolar concentrations and evade multidrug resistance (MDR) phenotypes [1]. Irradiation with ambient light converts the monomeric drug into a dimeric form with altered DNA-binding properties, providing a light-gated mechanism for spatiotemporal control of cytotoxicity. Researchers developing next-generation azonafide analogs must use the authentic anthracene carboximide building block, as naphthalene- or phthalimide-based alternatives cannot undergo the requisite [4+4] photocycloaddition and are therefore mechanistically inactive in this therapeutic paradigm [2].

Zn²⁺-Selective Fluorescent Chemosensors

Derivatization of the 2,3-anthracenedicarboximide scaffold with dipicolylaminomethyl (DPA) receptors generates a chemosensor that is essentially non-fluorescent in acetonitrile but produces intense fluorescence at 470 nm upon Zn²⁺ binding (off-on response) [1]. The same core also yields a cyclic-hydrazide chemiluminophore emitting at 465 nm, demonstrating the versatility of the anthracene imide platform for dual-modal (fluorescence and chemiluminescence) metal ion detection. The ≥50 nm red-shift relative to naphthalimide-based sensors ensures compatibility with biological samples and multi-analyte panels [2].

High-Efficiency PDT Photosensitizer Design

The anthracene carboxyimide (ACI) scaffold supports near-unity triplet quantum yields (ΦΔ = 99%) and microsecond-scale triplet lifetimes (τT = 122 μs) when engineered into orthogonal donor-acceptor dyads [1]. This performance metric makes ACI derivatives among the most efficient organic photosensitizers for singlet-oxygen generation, surpassing typical naphthalimide-based photosensitizers by a factor of ≥2 in triplet yield. Procurement of the correct anthracene carboximide core is non-negotiable for PDT research programs targeting tumor ablation with minimized photosensitizer dose [2].

Absolute Configuration of Long-Chain Chiral Alcohols and Amines

The (1R,2R)- and (1S,2S)-2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acids—prepared from the parent 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione via N-functionalization—enable enantiomeric discrimination of secondary alcohols bearing chiral centers up to 30 carbons distant from the functional group [1]. These reagents provide baseline HPLC resolution and clear ¹H-NMR chemical shift differences for diastereomeric derivatives where naphthalene- or benzoxadiazole-based labeling reagents fail. This capability is critical for natural product stereochemistry elucidation and pharmaceutical intermediate quality control [2].

Application
Selection Property
Validation Focus
Photoswitchable DNA-intercalator research
Reversible [4+4] photodimerization
Light-gated DNA binding and cell-viability endpoints
Zn²⁺-selective chemosensor development
Red-shifted off-on fluorescence response
Zn²⁺ selectivity in biological matrices
Singlet-oxygen photosensitizer research
High triplet yield and microsecond τT
¹O₂ generation efficiency and photostability
Absolute configuration of long-chain chiral alcohols
Chiral derivatization with anthracene reporter
HPLC resolution and NMR discrimination
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